Valsartan D9

Übersicht

Beschreibung

Valsartan D9 is a deuterium-labeled version of valsartan, a synthetic non-peptide angiotensin II type 1 receptor antagonist. Valsartan is primarily used for the treatment of high blood pressure and heart failure. By blocking the action of angiotensin II, valsartan helps to dilate blood vessels and reduce blood pressure .

Wissenschaftliche Forschungsanwendungen

Valsartan D9 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzstandard in der analytischen Chemie verwendet, um das Verhalten von Valsartan unter verschiedenen Bedingungen zu untersuchen.

Biologie: In biologischen Studien eingesetzt, um die Auswirkungen von Valsartan auf zelluläre Prozesse zu untersuchen.

Medizin: In pharmakokinetischen Studien verwendet, um den Metabolismus und die Verteilung von Valsartan im Körper zu verstehen.

Industrie: Angewendet in der Entwicklung neuer Formulierungen und Arzneimittelverabreichungssysteme, um die Wirksamkeit und Bioverfügbarkeit von Valsartan zu verbessern

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an den Angiotensin-II-Typ-1-Rezeptor bindet und verhindert, dass Angiotensin II bindet und seine hypertensive Wirkung ausübt. Dies führt zu:

Vasodilatation: Erweiterung der Blutgefäße, wodurch der Blutdruck gesenkt wird.

Reduzierte Aldosteron-Spiegel: Niedrigere Aldosteronspiegel, wodurch die Natrium- und Wasserretention reduziert wird.

Verbesserte Herzfunktion: Erhöhtes Herzzeitvolumen und Verhinderung von ventrikulärer Hypertrophie und Remodeling

Ähnliche Verbindungen:

Telmisartan: Ein weiterer Angiotensin-II-Rezeptor-Blocker mit ähnlichen blutdrucksenkenden Wirkungen.

Candesartan: Bekannt für seine lang anhaltende Wirkung bei der Behandlung von Bluthochdruck.

Losartan: Der erste entwickelte Angiotensin-II-Rezeptor-Blocker, weit verbreitet bei Bluthochdruck und Herzinsuffizienz.

Olmesartan: Wirksam bei der Senkung des Blutdrucks mit einem günstigen Sicherheitsprofil.

Irbesartan: Wird bei Bluthochdruck und diabetischer Nephropathie eingesetzt.

Einzigartigkeit von this compound: this compound ist aufgrund seiner Deuteriummarkierung einzigartig, die mehrere Vorteile bietet:

Erhöhte Stabilität: Deuteriumatome können die metabolische Stabilität der Verbindung erhöhen.

Verbesserte Pharmakokinetik: Deuteriummarkierung kann die pharmakokinetischen Eigenschaften verändern, was möglicherweise zu einer besseren Wirksamkeit und reduzierten Nebenwirkungen führt.

Forschungsanwendungen: Die Deuteriummarkierung ermöglicht eine präzise Verfolgung und Analyse in pharmakokinetischen und metabolischen Studien

Zusammenfassend lässt sich sagen, dass this compound eine wertvolle Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung, Medizin und Industrie ist. Seine einzigartigen Eigenschaften und sein Wirkmechanismus machen ihn zu einem wichtigen Werkzeug für die Erforschung und Behandlung von Bluthochdruck und Herzinsuffizienz.

Wirkmechanismus

Biochemical Pathways

Valsartan D9 affects the RAAS pathway, which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, this compound inhibits negative regulatory feedback within RAAS, contributing to the prevention of cardiovascular disease, heart failure, and renal disease . It has also been shown to modulate the NF-κB and MAPK pathways, which are involved in inflammation and cellular stress responses .

Pharmacokinetics

After oral administration, this compound is rapidly absorbed, with maximum plasma concentrations of sacubitril, sacubitrilat (the active metabolite), and valsartan reached within 0.5, 1.5–2.0, and 2.0–3.0 hours, respectively . The compound exhibits dose-proportional pharmacokinetics for sacubitril and sacubitrilat, while that of valsartan is less than dose-proportional . Sacubitril is eliminated predominantly as sacubitrilat through the kidney, while valsartan is eliminated mainly via the biliary route .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that factors such as diet, lifestyle, co-administered drugs, and individual patient characteristics (such as age, sex, ethnicity, and renal or hepatic function) can influence the pharmacokinetics and pharmacodynamics of ARBs like Valsartan .

Biochemische Analyse

Biochemical Properties

Valsartan D9, like its parent compound Valsartan, acts by selectively binding to angiotensin receptor 1 (AT1) and preventing the protein angiotensin II from binding and exerting its hypertensive effects . This interaction involves enzymes, proteins, and other biomolecules in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .

Cellular Effects

This compound influences cell function by reducing blood pressure, lowering aldosterone levels, reducing cardiac activity, and increasing excretion of sodium . It also affects the RAAS, which plays an important role in the regulation of kidney, vascular, and cardiac functions .

Molecular Mechanism

This compound exerts its effects at the molecular level by antagonizing AT1-induced vasoconstriction, aldosterone release, catecholamine release, arginine vasopressin release, water intake, and hypertrophic responses . This action results in more efficient blockade of the cardiovascular effects of angiotensin II .

Dosage Effects in Animal Models

In animal models, Valsartan has been shown to attenuate the development of pulmonary hypertension

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Valsartan. Valsartan is known to affect the RAAS, which is a crucial pathway in the regulation of blood pressure and fluid balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly documented. Valsartan, the parent compound, is known to be distributed unevenly due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. As an angiotensin II receptor antagonist, Valsartan is known to interact with angiotensin receptors, which are located on the cell membrane . Therefore, it can be inferred that this compound may also interact with these receptors on the cell membrane.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Valsartan D9 involves the incorporation of deuterium atoms into the valsartan molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:

Preparation of Deuterated Intermediates: Deuterated reagents are used to prepare intermediates that contain deuterium atoms.

Coupling Reactions: These intermediates are then coupled with other components to form the final deuterated valsartan molecule.

Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of deuterated reagents are used to produce deuterated intermediates.

Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity.

Purification and Quality Control: The final product undergoes rigorous purification and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Valsartan D9 kann, wie sein nicht-deuteriertes Gegenstück, verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Valsartan kann oxidiert werden, um Abbauprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Struktur von Valsartan verändern.

Substitution: Substitutionsreaktionen können an bestimmten Stellen am Valsartanmolekül auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile beinhalten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von Valsartan verschiedene Abbauprodukte erzeugen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einbringen können .

Vergleich Mit ähnlichen Verbindungen

Telmisartan: Another angiotensin II receptor blocker with similar antihypertensive effects.

Candesartan: Known for its long-lasting effects in managing hypertension.

Losartan: The first angiotensin II receptor blocker developed, widely used for hypertension and heart failure.

Olmesartan: Effective in reducing blood pressure with a favorable safety profile.

Irbesartan: Used for hypertension and diabetic nephropathy.

Uniqueness of Valsartan D9: this compound is unique due to its deuterium labeling, which provides several advantages:

Enhanced Stability: Deuterium atoms can enhance the metabolic stability of the compound.

Improved Pharmacokinetics: Deuterium labeling can alter the pharmacokinetic properties, potentially leading to better efficacy and reduced side effects.

Research Applications: The deuterium label allows for precise tracking and analysis in pharmacokinetic and metabolic studies

Eigenschaften

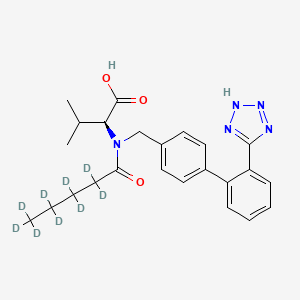

IUPAC Name |

(2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3,4D2,5D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBQPMHZXGDFX-KDDXQTGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648813 | |

| Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089736-73-1 | |

| Record name | N-(1-Oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089736-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.